1-(5-Tert-butylpyrazin-2-yl)ethanone
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Overview
Description
1-(5-Tert-butylpyrazin-2-yl)ethanone is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is characterized by the presence of a pyrazine ring substituted with a tert-butyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(5-Tert-butylpyrazin-2-yl)ethanone typically involves the reaction of 5-tert-butylpyrazine with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Tert-butylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Tert-butylpyrazin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved in its action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(5-Tert-butylpyrazin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methylpyrazin-2-yl)ethanone: Similar structure but with a methyl group instead of a tert-butyl group, leading to different chemical properties and reactivity.
1-(5-Ethylpyrazin-2-yl)ethanone: Contains an ethyl group, which affects its steric and electronic properties compared to the tert-butyl derivative.
1-(5-Isopropylpyrazin-2-yl)ethanone:
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and interactions with other molecules.
Biological Activity
1-(5-Tert-butylpyrazin-2-yl)ethanone is a pyrazine derivative that has been the subject of various biological studies. This compound has shown promising activity in several areas, particularly in antifungal and antimycobacterial applications.
Antifungal Activity
Research has demonstrated that this compound and its analogs exhibit notable antifungal properties. A study focusing on pyrazine analogs of chalcones revealed that compounds with a tert-butyl group on the pyrazine ring, such as this compound, showed favorable antifungal activity.
Case Study: Activity Against Trichophyton mentagrophytes
In a comparative study of isopropyl and propyl derivatives, the tert-butyl substituted compounds demonstrated significant activity against Trichophyton mentagrophytes, a dermatophyte responsible for various fungal infections. The following table summarizes the minimum inhibitory concentrations (MICs) of selected compounds against T. mentagrophytes:
Compound | MIC (μmol/L) |
---|---|
This compound | 62.5 |
Fluconazole (reference) | 62.5 |
Voriconazole (reference) | 0.12 |
Terbinafine (reference) | 0.06 |
This data indicates that this compound exhibits antifungal potency comparable to fluconazole, a widely used antifungal medication.
Antimycobacterial Activity
Studies have also explored the antimycobacterial potential of this compound and related compounds. Research suggests that the tert-butyl substitution on the pyrazine ring may contribute to enhanced antimycobacterial activity.
Research Findings
A series of (E)-1-(5-alkylpyrazin-2-yl)-3-(substituted phenyl)prop-2-en-1-ones, including those with tert-butyl substituents, were evaluated for their antimycobacterial properties. The results indicated that compounds with tert-butyl substitution on the pyrazine ring demonstrated improved activity against mycobacterial strains compared to their non-branched alkyl counterparts.
Structure-Activity Relationship
The biological activity of this compound is closely related to its structural features. The tert-butyl group on the pyrazine ring plays a crucial role in enhancing the compound's biological properties .
Key structural features contributing to biological activity:
- Pyrazine core: Provides a basic scaffold for various biological interactions
- Tert-butyl substituent: Enhances lipophilicity and potentially improves membrane permeability
- Ketone group: Offers a site for potential hydrogen bonding and further derivatization
The exact mechanism of action for this compound is not fully elucidated. However, based on studies of similar compounds, it is hypothesized that the compound may interact with specific molecular targets in fungal and bacterial cells .
Proposed mechanisms include:
- Disruption of cell membrane integrity
- Inhibition of essential enzymes in microbial metabolism
- Interference with cell wall synthesis
Future Research Directions
While this compound has shown promise in antifungal and antimycobacterial applications, further research is needed to fully understand its potential and optimize its activity. Future studies may focus on:
- Detailed structure-activity relationship analyses
- Investigation of synergistic effects with existing antimicrobial agents
- Exploration of potential applications in other therapeutic areas
- Development of more potent and selective derivatives
Properties
CAS No. |
182306-61-2 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(5-tert-butylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C10H14N2O/c1-7(13)8-5-12-9(6-11-8)10(2,3)4/h5-6H,1-4H3 |
InChI Key |
SSCWQDPLJFLBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(C)(C)C |
Origin of Product |
United States |
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